3-Methylcycloheptanone
Overview
Description
3-Methylcycloheptanone is a natural product found in Nepeta racemosa with data available.
Scientific Research Applications
Conformational Analysis : A study conducted by Lightner and Docks (1979) analyzed the conformation of methylcycloheptanones, including 3-Methylcycloheptanone. They found that twist conformers with C1 on the symmetry axis were more stable than those with C2 or C7, with free energy differences ranging from 0.2 to 1.2 kcal/mole (Lightner & Docks, 1979).
Enantioselectivity : Nassimbeni, Su, and Curtin (2012) demonstrated that 3-Methylcyclohexanone can be resolved by crystallization with a chiral diol host compound, achieving complete resolution when recrystallized from a mixture of chiral and achiral hosts. This study highlights the enantioselective properties of the compound (Nassimbeni, Su, & Curtin, 2012).
Stereochemistry in Synthesis : Marshall and Partridge (1968) explored the synthesis and stereochemistry of 5-substituted 2-methylcycloheptanones. They found specific isomer distributions favoring the trans isomer, providing insights into the stereochemical applications of cycloheptanones in synthesis (Marshall & Partridge, 1968).
Mass Spectrometric Analysis : Cable and Macleod (1976) investigated the mass spectrometric process in cyclic ketones, including 2-methylcycloheptanone, providing insights into the nature of the C2H4O loss in these compounds (Cable & Macleod, 1976).
Oxidation Studies : Atlamsani, Brégeault, and Ziyad (1993) investigated the oxidation of 2-methylcyclohexanone, providing insights into the oxidation processes and potential applications in chemical synthesis (Atlamsani, Brégeault, & Ziyad, 1993).
Catalysis and Synthesis : Kumar, Ghosh, and Gladysz (2016) demonstrated the use of chiral hydrogen bond donor catalysts for enantioselective α-aminations of 1,3-dicarbonyl compounds, including cycloheptanone, highlighting its potential in asymmetric synthesis (Kumar, Ghosh, & Gladysz, 2016).
Properties
IUPAC Name |
3-methylcycloheptan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-4-2-3-5-8(9)6-7/h7H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYFDULLCGVSNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC(=O)C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336608 | |
Record name | 3-Methylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-17-5 | |
Record name | 3-Methylcycloheptanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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